1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is an organic compound with the molecular formula C12H24N2O2S and a molecular weight of 260.4 This compound is characterized by the presence of a cyclohexyl group, a hydroxy group, and a methylsulfanyl group attached to a butyl chain, which is further connected to a urea moiety
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of cyclohexyl isocyanate with a suitable precursor containing the hydroxy and methylsulfanyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylsulfanyl groups may play a role in binding to active sites or modulating the activity of target proteins. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex and influencing the biological activity .
Comparison with Similar Compounds
1-Cyclohexyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2-hydroxyethyl)urea: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-hydroxy-4-methylbutyl)urea: Lacks the sulfanyl group, which may influence its chemical properties and applications.
1-Cyclohexyl-3-(2-hydroxy-4-methylsulfanylpropyl)urea: Has a shorter carbon chain, which may impact its solubility and interaction with molecular targets.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-17-8-7-11(15)9-13-12(16)14-10-5-3-2-4-6-10/h10-11,15H,2-9H2,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXREQBIDWYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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